molecular formula C6H3Br3 B165230 1,3,5-Tribromobenzene CAS No. 626-39-1

1,3,5-Tribromobenzene

Cat. No. B165230
CAS RN: 626-39-1
M. Wt: 314.8 g/mol
InChI Key: YWDUZLFWHVQCHY-UHFFFAOYSA-N
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Description

1,3,5-Tribromobenzene is used as an intermediate for active pharmaceutical ingredient manufacturing. It acts as an intermediate for the preparation of 1,3,5-trimethoxytoluene . It is a precursor to C3-symmetric molecules .


Synthesis Analysis

1,3,5-Tribromobenzene can be efficiently prepared in two reaction steps from 1,3,5-tribromobenzene . Another method involves treating benzene with bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) .


Molecular Structure Analysis

The molecular formula of 1,3,5-Tribromobenzene is C6H3Br3. Its average mass is 314.800 Da and its monoisotopic mass is 311.778473 Da .


Chemical Reactions Analysis

1,3,5-Tribromobenzene is a precursor to C3-symmetric molecules. It undergoes a Suzuki reaction with three equivalents of 4-formylphenylboronic acid to form 1,3,5-tris (4-formylphenyl)benzene (TFPB), a monomer for covalent organic frameworks .


Physical And Chemical Properties Analysis

1,3,5-Tribromobenzene is a colorless solid with a melting point of 122 °C and a boiling point of 271 °C . It has a density of 2.3±0.1 g/cm³ .

Scientific Research Applications

Preparation of 1,3,5-Trimethoxytoluene

1,3,5-Tribromobenzene acts as an intermediate for the preparation of 1,3,5-trimethoxytoluene . The exact method of how this transformation occurs is not provided in the sources.

Formation of Molecular Complexes with Fullerenes

1,3,5-Tribromobenzene forms molecular complexes with [60]-and [70] fullerenes . The formation of these complexes could be useful in the field of materials science, particularly in the development of new materials with unique properties. The specific method of how these complexes are formed is not provided in the sources.

Internal Standard in Gas Chromatography-Mass Spectrometry

1,3,5-Tribromobenzene acts as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry . The use of an internal standard can help improve the accuracy and reliability of the measurements.

Synthesis of Trifunctional Monomer

1,3,5-Tribromobenzene reacts with the perfluoroalkenylzinc reagent in the presence of tetrakis (triphenylphosphine)palladium catalyst to yield a trifunctional monomer 1,3,5-tris (alfa, beta, beta-trifluorovinyl)benzene . This monomer could potentially be used in the synthesis of new polymers.

Synthesis of C3-Symmetric Molecules

1,3,5-Tribromobenzene is a precursor to C3-symmetric molecules . It undergoes a Suzuki reaction with three equivalents of 4-formylphenylboronic acid to form 1,3,5-tris(4-formylphenyl)benzene (TFPB), a monomer for covalent organic frameworks .

Synthesis of 1,3,5-Tribromobenzene from Phenol

1,3,5-Tribromobenzene can be synthesized from phenol . The process involves several steps:

  • React the diazonium salt with ethanol/phosphorous acid and water in the presence of copper to form 1,3,5-tribromobenzene .

Synthesis of 1,3,5-Tris(4-bromophenyl)benzene

1,3,5-Tribromobenzene can be used to synthesize 1,3,5-Tris(4-bromophenyl)benzene . This compound is a useful intermediate in the synthesis of various organic compounds .

Synthesis of 1,3,5-Tris(bromomethyl)benzene

1,3,5-Tribromobenzene can be used to synthesize 1,3,5-Tris(bromomethyl)benzene . This compound is a useful intermediate in the synthesis of various organic compounds .

Safety And Hazards

1,3,5-Tribromobenzene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

1,3,5-tribromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDUZLFWHVQCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052307
Record name 1,3,5-Tribromobenzene
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Molecular Weight

314.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribromobenzene

CAS RN

626-39-1
Record name 1,3,5-Tribromobenzene
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Record name 1,3,5-Tribromobenzene
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Record name 626-39-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,3,5-tribromo-
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Record name 1,3,5-Tribromobenzene
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Record name 1,3,5-tribromobenzene
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Record name 1,3,5-TRIBROMOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,810
Citations
HJ Milledge, LM Pant - Acta Crystallographica, 1960 - scripts.iucr.org
CGH.~ CI.~, C6H.~ Br.~ are isomorphous, P212121 with Z= 4. The structure is of a layer type, the molecules being planar and inclined at about _+ 27 to (001). The mean thermal …
Number of citations: 78 scripts.iucr.org
A Nagaki, K Imai, H Kim, J Yoshida - RSC advances, 2011 - pubs.rsc.org
Sequential introduction of three electrophiles into 1,3,5-tribromobenzene based on Br/Li exchange reaction was achieved using an integrated flow microreactor system consisting of six …
Number of citations: 37 pubs.rsc.org
H Fink, NJ Long, AJ Martin, G Opromolla… - …, 1997 - ACS Publications
The new compounds 1,3-dibromo-5-(ferrocenylethynyl)benzene (1), 1-bromo-3,5-bis(ferrocenylethynyl)benzene (2), and 1,3,5-tris(ferrocenylethynyl)benzene (3) have been …
Number of citations: 131 pubs.acs.org
PR van der Linde, JC van Miltenburg… - Journal of Chemical & …, 2005 - ACS Publications
The heat capacities of 1,4-dichlorobenzene, 1,4-dibromobenzene, and 1,3,5-trichlorobenzene from 5 K to 380 K and 1,3,5-tribromobenzene from 5 K to 410 K were measured by …
Number of citations: 21 pubs.acs.org
C Zhu, S Chung, J Zhao, Y Sun, B Zhao… - Advanced …, 2023 - Wiley Online Library
The sequential deposition method assists the vertical phase distribution in the photoactive layer of organic solar cells, enhancing power conversion efficiencies. With this film coating …
Number of citations: 1 onlinelibrary.wiley.com
K Parivathinia, S Manimarana, K Sambathkumarb… - researchgate.net
A combined experimental and theoretical studies were conducted on the molecular structure and vibrational, spectra of 1, 3, 5-tribromobenzene (TBB). The FT-IR and FT-Raman spectra …
Number of citations: 0 www.researchgate.net
PK Freeman, CM Haugen - Journal of Chemical Technology & …, 1998 - Wiley Online Library
The photochemical dehalogenation of 1,2,4‐tribromobenzene, 1,2,3,5‐tetrabromobenzene and pentachlorobenzene in open‐air solutions of acetonitrile using natural and artificial …
Number of citations: 12 onlinelibrary.wiley.com
YJ Liu, P Persson, HO Karlsson, S Lunell… - The Journal of …, 2004 - pubs.aip.org
Quantum chemical calculations have been performed on the ground state and several low-lying excited states of bromobenzene, ortho-, meta-, and para-dibromobenzene, and 1,3,5-…
Number of citations: 54 pubs.aip.org
J Huinink, JC van Miltenburg… - Recueil des Travaux …, 1988 - Wiley Online Library
This paper deals with the techniques in use by our group for the experimental determination of vapour pressures. We report the vapour pressures for 1,3,5‐tribromobenzene between …
Number of citations: 1 onlinelibrary.wiley.com
S Samanipour, P Dimitriou-Christidis, D Nabi… - Acs Omega, 2017 - ACS Publications
We quantified the concentrations of two little-studied brominated pollutants, 1,3,5-tribromobenzene (TBB) and 4-bromobiphenyl (4BBP), in the deep water column and sediments of …
Number of citations: 14 pubs.acs.org

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